Oxazorone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-11-1-2-12-10(7-14(17)19-13(12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQWUZKGZZNBKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180044 |

Source

|

| Record name | Oxazorone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25392-50-1 |

Source

|

| Record name | Oxazorone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025392501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazorone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAZORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77243B845F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxazorone: Navigating Nomenclature and Applications

This guide provides a comprehensive technical overview of oxazorone, a term that encompasses more than one distinct chemical entity, leading to potential ambiguity in scientific literature. We will dissect the chemical structures, properties, and applications of the primary compounds referred to as this compound, offering clarity and in-depth insights for researchers, scientists, and drug development professionals. This document is structured to first address the nomenclature challenge and then delve into the specific technical details of each major compound, reflecting a field-proven approach to navigating complex chemical landscapes.

The this compound Nomenclature: A Critical Clarification

The term "this compound" does not refer to a single, universally defined chemical structure. Instead, it has been used to describe at least two different molecules with distinct properties and applications. Furthermore, "oxazolone" is also the root name for a class of five-membered heterocyclic compounds. This guide will focus on the two most prominent, yet different, molecules that researchers may encounter under this name.

-

This compound as a Haptenizing Agent: This refers to (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one (CAS RN: 15646-46-5). It is a key reagent in immunology research for inducing experimental colitis and other inflammatory conditions in animal models.

-

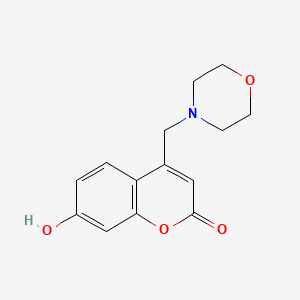

This compound as a Potential NSAID: This refers to 7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one (CAS RN: 25392-50-1). This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID).[]

Understanding this distinction is paramount for accurate experimental design and interpretation of scientific data. The following sections will provide a detailed technical guide for each of these compounds.

Oxazolone as a Haptenizing Agent (CAS RN: 15646-46-5)

This specific oxazolone is a cornerstone reagent for inducing T-helper 2 (Th2)-mediated inflammation in preclinical research, particularly in the field of gastroenterology and dermatology.[2][3]

Chemical Structure and Physicochemical Properties

-

IUPAC Name: (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one[]

-

Synonyms: 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, 2-Phenyl-4-(ethoxymethylene)oxazol-5-one[]

-

Molecular Formula: C₁₂H₁₁NO₃[5]

-

Molecular Weight: 217.22 g/mol [5]

| Property | Value | Reference |

| Melting Point | 94-96 °C | [] |

| Boiling Point | 308.8±52.0 °C at 760 mmHg | [] |

| Density | 1.18±0.1 g/cm³ | [] |

| Solubility | Soluble in Methanol (50 mg/ml), Partly soluble in water | [] |

| Storage | 2-8°C |

Mechanism of Action: Induction of Th2-Mediated Inflammation

Oxazolone functions as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[6] In experimental models, it is this haptenization of endogenous proteins in the colonic mucosa that initiates an inflammatory cascade.[6]

The immune response to oxazolone is predominantly characterized by a Th2 polarization.[7] This involves the activation of Natural Killer T (NKT) cells and the subsequent production of Th2-associated cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[8] This cytokine profile is a hallmark of ulcerative colitis in humans, making oxazolone-induced colitis a highly relevant animal model.[8][9] The inflammatory cascade leads to epithelial damage, immune cell infiltration, and the clinical manifestations of colitis.[10]

Experimental Protocol: Induction of Colitis in Mice

The induction of colitis using oxazolone is a two-step process involving sensitization and subsequent intrarectal challenge.[11]

I. Preparation of Solutions

-

Sensitization Solution (3% w/v Oxazolone): Dissolve 60 mg of oxazolone in 2 mL of a 4:1 (v/v) mixture of acetone and olive oil. Vortex until fully dissolved. Prepare fresh.[2]

-

Challenge Solution (1% w/v Oxazolone): Dissolve 20 mg of oxazolone in 2 mL of 50% ethanol. Vortex until fully dissolved. Prepare fresh.[2]

II. Experimental Procedure

-

Day 0: Sensitization:

-

Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Shave a small area of the abdomen.

-

Apply 150 µL of the 3% oxazolone sensitization solution to the shaved skin.[3]

-

-

Day 5-7: Intrarectal Challenge:

-

Anesthetize the mouse.

-

Gently insert a 3.5 F catheter into the rectum to a depth of 3-4 cm.

-

Slowly instill 100-150 µL of the 1% oxazolone challenge solution.[11]

-

Hold the mouse in a head-down vertical position for 60 seconds to ensure retention of the solution in the colon.[11]

-

Return the mouse to its cage and monitor for recovery.

-

III. Assessment of Colitis

-

Clinical Scoring: Monitor body weight loss, stool consistency, and the presence of fecal occult blood daily.

-

Macroscopic Evaluation: At the experimental endpoint, measure colon length and weight.

-

Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining of colonic tissue sections to assess epithelial damage, inflammatory cell infiltration, and crypt architecture.

Applications in Research

-

Inflammatory Bowel Disease (IBD): As a model for ulcerative colitis, it is extensively used to study disease pathogenesis and evaluate the efficacy of novel therapeutic agents.[9]

-

Atopic Dermatitis: Repeated topical application of oxazolone can induce a chronic Th2-like hypersensitivity reaction in the skin, mimicking features of atopic dermatitis.[12]

-

Delayed-Type Hypersensitivity (DTH): Oxazolone is also a standard agent for inducing DTH responses, providing a model to study T-cell mediated skin inflammation.[13]

This compound as a Potential NSAID (CAS RN: 25392-50-1)

The second compound referred to as this compound is a coumarin derivative with a distinct chemical structure and pharmacological classification.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: 7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one[14]

-

Synonyms: 7-Hydroxy-4-(morpholinomethyl)coumarin[14]

-

Molecular Formula: C₁₄H₁₅NO₄[14]

-

Molecular Weight: 261.27 g/mol [14]

| Property | Value | Reference |

| Molecular Weight | 261.27 g/mol | [14] |

| XLogP3 | 1 | [14] |

| Hydrogen Bond Donor Count | 1 | [14] |

| Hydrogen Bond Acceptor Count | 5 | [14] |

| Rotatable Bond Count | 3 | [14] |

Pharmacological Profile and Mechanism of Action

This compound (CAS 25392-50-1) is classified as a nonsteroidal anti-inflammatory drug (NSAID).[] While detailed mechanistic studies for this specific compound are not widely available in the public domain, the general mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that this this compound derivative shares this fundamental mechanism.

Synthesis Outline

The synthesis of 7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one can be envisioned through a Mannich-type reaction on a 7-hydroxycoumarin precursor. A general synthetic approach would involve:

-

Synthesis of the Coumarin Core: Condensation of resorcinol with a suitable β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (Pechmann condensation) to form 7-hydroxy-4-methylcoumarin.[15]

-

Aminomethylation: Reaction of the 7-hydroxycoumarin with formaldehyde and morpholine to introduce the morpholinomethyl group at the C4 position.

This represents a plausible synthetic route based on established organic chemistry principles for coumarin derivatives.

The Broader Oxazolone Class

It is important for researchers to recognize that "oxazolone" also defines a class of five-membered heterocyclic compounds containing oxygen and nitrogen. These structures are also known as azlactones and are valuable intermediates in organic synthesis, particularly for the preparation of amino acids and peptides. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them an active area of research in medicinal chemistry.

Conclusion

The term "this compound" presents a notable case of ambiguity in chemical nomenclature. This guide has delineated the distinct identities, properties, and applications of the two primary compounds that researchers are likely to encounter under this name. For those in the field of immunology and inflammatory disease modeling, oxazolone (CAS 15646-46-5) is an indispensable tool for inducing Th2-mediated inflammation. In contrast, this compound (CAS 25392-50-1) is recognized as a potential NSAID, though it is less characterized in publicly accessible literature. A precise understanding of these differences, grounded in their respective CAS numbers and IUPAC names, is crucial for scientific rigor and the advancement of research and drug development.

References

-

Pharmacology Discovery Services. Inflammatory Bowel Disease (IBD), Oxazolone-Induced Colitis. [Link]

-

Weigmann, B., et al. (2016). Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa. Methods in Molecular Biology. [Link]

-

ResearchGate. Mechanism of oxazolone colitis. [Link]

-

Encyclopedia.pub. (2023). Oxazolone-Induced Colitis in Brief. [Link]

-

Ace Therapeutics. TNBS and Oxazolone Induced Colitis Model. [Link]

-

ResearchGate. Oxazolone induced expression of (A) pro-inflammatory and type 2... [Link]

-

Frontiers in Immunology. (2021). Melatonin Mitigates Oxazolone-Induced Colitis in Microbiota-Dependent Manner. [Link]

-

MDPI. (2023). Oxazolone-Induced Immune Response in Atopic Dermatitis Using a Goat Model and Exploration of the Therapeutic Potential of Pomegranate Peel Extract. [Link]

-

Aragen Life Sciences. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model. [Link]

-

PubMed. Fine-specificity of the immune response to oxazolones. II. Cytolytic T cells. [Link]

-

Journal of Immunology. (2015). Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis. [Link]

-

PubMed. Characterization of a hapten-induced, murine model with multiple features of atopic dermatitis: structural, immunologic, and biochemical changes following single versus multiple oxazolone challenges. [Link]

-

Karger Publishers. (1982). Stimulation of Contact Sensitivity to Oxazolone by Disodium Cromoglycate. [Link]

-

ResearchGate. Oxazolone Induced Inflammatory Bowel Disease (IBD) Model Protocol. [Link]

-

PubChem. This compound. [Link]

-

Scribd. Risk Management | PDF | Pharmacology | Functional Group. [Link]

-

NCBI. (2021). Induction of colitis and its analyses. [Link]

-

Foodchem. CAS code list in candy or food. [Link]

-

PubChem. 7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one. [Link]

-

legislation.gov.uk. (2006). Commission Regulation (EC) No 1549/2006 of 17 October 2006... [Link]

-

ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

-

PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. [Link]

-

IOSR Journal of Applied Chemistry. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. [Link]

-

PubChem. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. [Link]

-

United Nations Treaty Collection. (1995). No. 31874 Multilateral Marrakesh Agreement establishing the World Trade Organ ization... [Link]

-

Scribd. Marrakesh Agreement (WTO) PDF. [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. TNBS and Oxazolone Induced Colitis Model - Ace Therapeutics [acetherapeutics.com]

- 8. Frontiers | Melatonin Mitigates Oxazolone-Induced Colitis in Microbiota-Dependent Manner [frontiersin.org]

- 9. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of a hapten-induced, murine model with multiple features of atopic dermatitis: structural, immunologic, and biochemical changes following single versus multiple oxazolone challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

- 14. This compound | C14H15NO4 | CID 5490061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

Foreword: The Emergence of Azaaurones in Medicinal Chemistry

An In-Depth Technical Guide to Azaaurone Synthesis and Biological Activity

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with potent and selective biological activities is relentless. Among the myriad of heterocyclic compounds, azaaurones have emerged as a particularly promising class. These compounds are nitrogen-based isosteres of aurones, a subclass of flavonoids.[1][2][3] The strategic replacement of the endocyclic oxygen atom in the furanone ring of aurones with a nitrogen atom gives rise to the 1-azaaurone (or indolin-3-one) core.[3][4] This seemingly subtle structural modification profoundly impacts the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, unlocking a vast and diverse pharmacological potential.[4][5]

Azaaurones have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Their ability to overcome multidrug resistance in cancer, inhibit drug-resistant strains of tuberculosis, and modulate key inflammatory pathways positions them as privileged scaffolds for therapeutic development.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of azaaurone chemistry and pharmacology. We will explore the causality behind synthetic strategies, dissect the molecular mechanisms underlying their biological effects, and provide validated, step-by-step protocols to empower your own research endeavors.

Part 1: The Synthesis of the Azaaurone Scaffold

The construction of the azaaurone core is pivotal for exploring its biological potential. The primary and most established synthetic route is an Aldol-type condensation reaction. This approach offers reliability and versatility for generating diverse analogues.

Core Synthetic Strategy: Base-Catalyzed Condensation

The most common method for synthesizing azaaurones involves the base-catalyzed condensation of a substituted N-acetylindolin-3-one (the core building block) with a substituted aromatic aldehyde.[8][9]

-

Causality of Component Selection :

-

N-acetylindolin-3-one : The N-acetyl group serves a dual purpose. It protects the nitrogen during the reaction and acts as an activating group, increasing the acidity of the C2-protons, thereby facilitating the formation of the enolate intermediate required for the condensation.

-

Aromatic Aldehyde : This component introduces the benzylidene "B-ring" moiety. The choice of substituents on this aldehyde is the primary driver for tuning the biological activity of the final azaaurone derivative, forming the basis of structure-activity relationship (SAR) studies.

-

Base Catalyst (KOH/NaOH) : A strong base is required to deprotonate the α-carbon of the indolinone, initiating the condensation cascade. The choice between potassium hydroxide and sodium hydroxide is often one of convenience and solubility, with both effectively catalyzing the reaction.[4][8]

-

Modern Synthetic Approaches

While the classical condensation is robust, newer methods offer improved efficiency and access to more complex structures. These include one-pot procedures and transition metal-catalyzed reactions, which can reduce reaction times and improve overall yields.[4][10] Gold and Palladium catalysts, for instance, have been employed in elegant cyclization and coupling strategies to construct the azaaurone core.[4][10]

General Synthetic Workflow Diagram

The following diagram illustrates the fundamental condensation pathway for azaaurone synthesis.

Caption: General workflow for azaaurone synthesis via base-catalyzed condensation.

Experimental Protocol: Synthesis of a Representative Azaaurone

This protocol is adapted from a validated procedure for the synthesis of (Z)-2-(4-bromobenzylidene)-1-acetyl-6,7-dihydro-5H-pyrrolo[3,2,1-ij]quinolin-4-one, a cytotoxic azaaurone derivative.[8]

Materials:

-

Substituted N-acetylindolin-3-one A

-

Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

-

Methanol (MeOH)

-

Potassium Hydroxide (KOH), 50% aqueous solution

-

Hydrochloric Acid (HCl), 2N

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Eluent: Ethyl acetate:Cyclohexane (1:2 v/v)

Procedure:

-

Reaction Setup: Dissolve the N-acetylindolin-3-one A (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the 50% KOH solution (1.0 mL) dropwise to the stirring solution. The causality here is to generate the reactive enolate species in situ.

-

Aldehyde Addition: Add the substituted benzaldehyde (1.1 mmol, 1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Stir the solution at room temperature, allowing it to progressively heat to 65 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 24 hours depending on the reactivity of the substrates.

-

Quenching and Acidification: Once the TLC indicates the consumption of the starting material, cool the flask to room temperature. Carefully quench the reaction by acidifying the solution with 2N HCl (30 mL) until the pH is acidic. This step neutralizes the base and precipitates the crude product.

-

Work-up and Extraction: Evaporate the methanol under reduced pressure. Dissolve the remaining aqueous crude mixture in water and extract three times with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude azaaurone.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with an ethyl acetate:cyclohexane mixture (e.g., 1:2 v/v) to afford the pure azaaurone.[8] The self-validating nature of this step is critical; pure compounds are essential for obtaining reproducible biological data.

-

Characterization: Fully characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

Part 2: The Biological Activity of Azaaurones

The azaaurone scaffold is a versatile pharmacophore that interacts with a wide range of biological targets.

Anticancer Activity

Azaaurones exhibit potent cytotoxicity against a spectrum of cancer cell lines, with remarkable activity against multidrug-resistant (MDR) phenotypes.[5][8][11]

-

Overcoming Multidrug Resistance: A key finding is that certain azaaurones are selectively more toxic to cancer cells that overexpress P-glycoprotein (P-gp) than to their drug-sensitive parental counterparts.[7][8] Intriguingly, follow-up studies have shown this selective toxicity is often not mediated by the direct inhibition of P-gp, suggesting a novel mechanism of action that targets vulnerabilities specific to MDR cells.[5][8][11]

-

Mechanisms of Action & Molecular Targets:

-

Cell Cycle Arrest & Apoptosis Induction: Azaaurones can induce cell cycle arrest, often in the S phase, preventing cancer cell proliferation.[4] They trigger apoptosis by downregulating anti-apoptotic proteins like BCL-XL and survivin while upregulating pro-apoptotic proteins like BAX.[4][7]

-

Inhibition of Signaling Pathways: Specific derivatives have been shown to inhibit the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway by downregulating the expression of phosphorylated STAT5 and Pyk2.[4]

-

Topoisomerase Inhibition: Some azaaurones have been identified as inhibitors of topoisomerase, an enzyme critical for DNA replication and repair in cancer cells.[4]

-

Caption: Key anticancer mechanisms of action for azaaurone derivatives.

-

Quantitative Data: Cytotoxicity

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (Z)-2-(4-bromobenzylidene)... | MES-SA (sensitive) | 4.3 ± 0.2 | [8] |

| (Z)-2-(4-bromobenzylidene)... | MES-SA/Dx5 (resistant) | 1.8 ± 0.1 | [8] |

| Dimethoxy Derivative 30 | MES-SA/Dx5 (resistant) | 1.1 ± 0.1 | [7][10] |

| Dimethoxy Derivative 31 | MES-SA/Dx5 (resistant) | 1.2 ± 0.2 | [7][10] |

| N-acetylated azaaurone 28 | DAG-1 (bladder cancer) | < 10 | [4] |

Antimicrobial Activity

Azaaurones represent a new chemical class for combating infectious diseases, with significant activity against bacteria, mycobacteria, and viruses.

-

Antimycobacterial Activity: This is one of the most well-documented activities. Azaaurones and their N-acetylated counterparts are potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6]

-

Mechanism Insight: While the exact mechanism of action is still under investigation, it has been confirmed that they do not inhibit the mycobacterial cytochrome bc1 complex, a target for other antimycobacterial agents.[6][12]

-

SAR Insight: N-carbamoyl derivatives have shown improved metabolic stability and potent, sub-micromolar activity against Mtb.[4]

-

-

Antibacterial and Antiviral Activity:

-

Antibacterial: Azaaurones display selective inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] Evidence suggests their mechanism may involve the disruption of the bacterial cell membrane.[13]

-

Antiviral: Chloro-substituted azaaurones have demonstrated potent activity against the influenza A/H1N1pdm09 virus, with higher selectivity and better inhibition of the cytopathic effect compared to their corresponding aurones and even the standard drug oseltamivir.[4]

-

Multitarget Agents: Novel conjugates of azaaurones and zidovudine (AZT) have been synthesized as potential dual-target agents to simultaneously treat HIV-TB coinfection.[12][14]

-

-

Quantitative Data: Antimicrobial Activity

| Compound Class | Microbial Strain | MIC (µM) | Reference |

| N-acetylazaaurones | M. tuberculosis H37Rv | 0.4 - 2.0 | [6] |

| N-carbamoyl azaaurones | M. tuberculosis H37Rv | 0.061 | [4] |

| Azaaurone Derivative (E)-12 | M. tuberculosis H37Rv | 2.82 | [14] |

| Aurone Derivative 33 | B. subtilis (Nisin-resistant) | 3.9 | [13] |

| Aurone Derivative 33 | C. difficile | 31.25 | [13] |

Anti-inflammatory Activity

The azaaurone scaffold also serves as a template for potent anti-inflammatory agents.

-

Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: Azaaurone derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[7][15]

-

Suppression of Cytokines: They suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner.[7]

-

Modulation of Signaling Pathways: Their anti-inflammatory effects are mediated through the inhibition of critical signaling pathways, including Akt, MAPK, and the master inflammatory regulator, NF-κB.[7] They also suppress lipopolysaccharide (LPS)-induced upregulation of cyclooxygenase-2 (COX-2).[15]

-

Caption: Azaaurone-mediated inhibition of key inflammatory pathways.

Part 3: Protocols for Biological Evaluation

Reproducible and reliable biological data is contingent on robust and well-controlled experimental protocols.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of azaaurones against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line (e.g., MES-SA)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Azaaurone stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. The causality for this step is to ensure cells are in the logarithmic growth phase when the drug is added.

-

Compound Preparation: Prepare serial dilutions of the azaaurone stock solution in complete medium. Typical final concentrations might range from 0.01 µM to 100 µM. Also prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a 'no cell' blank control.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared drug dilutions (including controls) to the appropriate wells. Incubate for another 48-72 hours.

-

MTT Addition: Remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the 'no cell' wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Conclusion and Future Perspectives

Azaaurones represent a highly versatile and pharmacologically privileged scaffold. The straightforward and adaptable nature of their synthesis, primarily through Aldol condensation, allows for the rapid generation of diverse chemical libraries. The O-to-N bioisosteric switch from the parent aurone structure unlocks a remarkable range of potent biological activities, most notably in the realms of oncology and infectious diseases. Their ability to selectively target multidrug-resistant cancer cells and inhibit drug-resistant mycobacteria underscores their potential to address significant unmet medical needs.

The future of azaaurone research is bright. Key areas for future exploration include:

-

Mechanistic Elucidation: Deeper investigation into the novel mechanisms by which azaaurones overcome multidrug resistance in cancer.

-

Target Deconvolution: Identifying the specific molecular targets for their potent antimycobacterial and antiviral effects.

-

Pharmacokinetic Optimization: Further chemical modification, such as the use of N-carbamoyl groups, to improve the drug-like properties (solubility, metabolic stability) of the scaffold for in vivo applications.

-

In Vivo Efficacy: Moving the most promising lead compounds into preclinical animal models to validate their therapeutic potential.

This guide provides a foundational framework for researchers entering this exciting field. The combination of robust synthetic chemistry and profound biological activity ensures that azaaurones will remain a focal point of medicinal chemistry research for years to come.

References

-

Tóth, S., Szepesi, Á., Tran-Nguyen, V.K., Sarkadi, B., Német, K., Falson, P., Di Pietro, A., Szakács, G., & Boumendjel, A. (2020). Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. Molecules, 25(3), 764. [Link]

-

Chauhan, N., & Kumar, S. (2025). Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities. Medicinal Chemistry. [Link]

-

Tóth, S., et al. (2020). Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. Molecules. [Link]

-

Tóth, S., et al. (2020). Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. PMC - NIH. [Link]

-

Chauhan, N., & Kumar, S. (2025). Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities. Semantic Scholar. [Link]

-

Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. (2024). MDPI. [Link]

-

Chauhan, N., & Kumar, S. (2025). Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities. PubMed. [Link]

-

Azaaurones as Potent Antimycobacterial Agents Active against MDR- and XDR-TB. (2019). ChemMedChem. [Link]

-

Structures and activities of azaaurone derivatives determined from the... (n.d.). ResearchGate. [Link]

-

New azaaurone derivatives as potential multitarget agents in HIV‐TB coinfection. (2023). ResearchGate. [Link]

-

da Silva, A. C. M., et al. (2023). New azaaurone derivatives as potential multitarget agents in HIV-TB coinfection. Archiv der Pharmazie. [Link]

-

Chemical structure of azaaurone derivatives with promising anticancer... (n.d.). ResearchGate. [Link]

-

Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of. (2024). IRIS UniPA. [Link]

-

Tóth, S., et al. (2020). Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance. MDPI. [Link]

-

Synthesis of targeted azaaurones. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI. [Link]

-

Chauhan, N., & Kumar, S. (2025). Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities. Bentham Science. [Link]

-

Aurone derivatives as promising antibacterial agents against resistant Gram-positive pathogens. (2019). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Isoaurone Derivatives as Anti-inflammatory Agents. (n.d.). Wiley Online Library. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities. | Semantic Scholar [semanticscholar.org]

- 3. Exploring 1-Azaaurones: A Concise Overview of Synthetic Strategies and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azaaurones as Potent Antimycobacterial Agents Active against MDR- and XDR-TB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. iris.unipa.it [iris.unipa.it]

- 11. Synthesis and Anticancer Cytotoxicity of Azaaurones Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New azaaurone derivatives as potential multitarget agents in HIV-TB coinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Isoaurone Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Oxazolone Derivatives in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents.[1][2] Derivatives built upon this core, broadly termed oxazolones and their analogs, have garnered significant attention for their potent and diverse anti-cancer activities.[2] These compounds exert their cytotoxic and cytostatic effects through a multi-pronged mechanism of action, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating key oncogenic signaling pathways.[3][4] Mechanistic studies reveal that oxazolone derivatives can inhibit critical cellular machinery including tubulin polymerization, topoisomerase enzymes, and various protein kinases, leading to the activation of intrinsic and extrinsic apoptotic cascades.[3] Furthermore, their ability to disrupt cell cycle progression, often at the G2/M checkpoint, prevents the uncontrolled proliferation characteristic of cancer cells.[4][5] This technical guide synthesizes the current understanding of how these compounds function at a molecular level, details the experimental methodologies required to validate these mechanisms, and provides insights for the rational design of next-generation oxazolone-based cancer therapeutics.

Introduction to Oxazolone Derivatives in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutics that can overcome resistance and toxicity issues associated with current treatments.[3] Heterocyclic compounds are a cornerstone of drug discovery, and the oxazole ring system is particularly noteworthy for its ability to form diverse interactions with biological targets like enzymes and receptors.[6]

Oxazolone derivatives, which feature an oxazole ring with a carbonyl group, and related structures have demonstrated significant efficacy against a spectrum of cancer cell lines, including those resistant to standard therapies.[2][7] Their broad anti-cancer profile stems from their ability to engage a wide array of molecular targets.[3] Research has highlighted activities such as the inhibition of tubulin, Signal Transducer and Activator of Transcription 3 (STAT3), DNA topoisomerases, and various protein kinases, making them a promising class of compounds for further development.[1][3]

Core Mechanisms of Action in Cancer Cells

The anti-cancer efficacy of oxazolone derivatives is not attributed to a single mode of action but rather to a coordinated assault on multiple cellular processes that are fundamental to cancer cell survival and proliferation.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which oxazolone compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved by modulating key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Modulation of Apoptotic Regulators: Studies have shown that certain benzoxazolone derivatives can significantly increase the expression of pro-apoptotic proteins. For instance, treatment of breast cancer cells (MCF-7) with novel benzoxazolone compounds led to elevated levels of Fas Ligand (FasL), a key initiator of the extrinsic pathway, as well as cytochrome c, a critical component of the intrinsic pathway.[8] The intrinsic pathway is further engaged through the modulation of the Bcl-2 protein family, tipping the balance towards apoptosis.[9]

-

Activation of Caspase Cascade: Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. Oxazolone derivatives have been shown to trigger the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[8][9][10] Activated caspase-3 is responsible for cleaving cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[11] Some compounds have demonstrated the ability to increase caspase-3 levels by as much as 8-fold.[9]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Uncontrolled cell division is a hallmark of cancer. Oxazolone derivatives effectively halt this process by inducing cell cycle arrest, most commonly at the G2/M phase transition.[4][5]

-

Mechanism of G2/M Arrest: This arrest prevents cells from entering mitosis, thereby stopping proliferation. The mechanism often involves the modulation of key cell cycle regulators. For example, some imidazolone derivatives, which share structural similarities, have been shown to suppress the CDC2 (CDK1) kinase, a critical checkpoint inhibitor for the G2/M transition.[4] This disruption of the cell cycle machinery provides a window for DNA repair or, if the damage is too severe, commitment to apoptosis.[12]

-

Induction of DNA Damage: Some oxazolone-related compounds can induce DNA damage, which in turn activates cell cycle checkpoints.[11] The phosphorylation of histone H2AX is a key marker of this response, which can trigger arrest and subsequent apoptosis.[11]

Other Key Molecular Targets

The versatility of the oxazole scaffold allows for the inhibition of a diverse range of other targets crucial for tumor growth and survival.[3]

-

Tubulin Polymerization: Similar to classic chemotherapeutics like taxanes and vinca alkaloids, some oxazole derivatives inhibit the polymerization of tubulin, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe and apoptosis.[3]

-

Signal Transduction (STAT3): The STAT3 pathway is a key regulator of cell proliferation and survival and is often constitutively active in cancer. Oxazoles have been identified that can effectively inhibit this pathway.[3]

-

Topoisomerases: These enzymes are essential for resolving topological stress in DNA during replication and transcription. Their inhibition by oxazole compounds leads to DNA breaks and cell death.[3]

Experimental Validation: A Methodological Guide

Validating the mechanism of action of a novel anti-cancer compound requires a systematic and multi-faceted experimental approach. The protocols described below represent a self-validating system, where results from one assay inform and are confirmed by the next.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's potency and selectivity. This involves measuring its effect on cancer cell viability compared to non-malignant cells.[13][14]

Table 1: Representative Cytotoxicity Data (Hypothetical)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Non-Malignant Cell Line (e.g., Fibroblasts) IC50 (µM) | Selectivity Index (SI) |

| Oxazolone-A | A549 | Lung | 0.26 | 28.5 | 109.6 |

| Oxazolone-B | MDA-MB-231 | Breast | 0.10 | 15.2 | 152.0 |

| Oxazolone-C | HeLa | Cervical | 0.18 | 21.7 | 120.5 |

| Doxorubicin | A549 | Lung | 0.45 | 1.5 | 3.3 |

IC50 values are hypothetical, based on reported nanomolar to low micromolar activities for potent derivatives.[3][15] The Selectivity Index (SI) is calculated as IC50 (Non-Malignant) / IC50 (Cancer), with a higher value indicating greater cancer cell-specific toxicity.[14]

Protocol 3.1.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) and non-malignant control cells in 96-well plates at a density of 4,000-8,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the oxazolone derivative. Treat the cells for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Analysis of Apoptosis

To confirm that cell death occurs via apoptosis, flow cytometry and western blotting are essential.

Protocol 3.2.1: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the oxazolone compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells immediately using a flow cytometer.

-

Causality Check: The dose-dependent increase in the Annexin V-positive population provides strong evidence that the compound's cytotoxic effect is mediated by apoptosis.[15]

Cell Cycle Analysis

To determine if the compound inhibits proliferation by halting the cell cycle, DNA content is analyzed.

Protocol 3.3.1: Propidium Iodide Staining for Cell Cycle

-

Cell Treatment: Treat cells in 6-well plates with the compound at various concentrations for 24 hours.

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in the G2/M phase population compared to the control indicates G2/M arrest.[5][10]

Future Directions and Therapeutic Potential

The diverse mechanisms of action and potent activity of oxazolone derivatives make them highly attractive candidates for further drug development.

-

Combination Therapies: Their ability to induce cell cycle arrest could sensitize cancer cells to DNA-damaging agents or radiation.[12] Combining oxazolones with other targeted therapies or immunotherapies presents a promising avenue for achieving synergistic anti-tumor effects.

-

Biomarker Development: Identifying predictive biomarkers, such as the expression level of specific kinases or apoptosis-related proteins, will be crucial for patient stratification in future clinical trials.

-

Rational Design: The structure-activity relationship (SAR) studies of existing oxazolone derivatives provide a roadmap for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.[3]

Conclusion

Oxazolone-based compounds represent a versatile and potent class of anti-cancer agents. Their ability to simultaneously induce apoptosis through multiple pathways, halt cell cycle progression, and inhibit key oncogenic targets provides a robust mechanism for killing cancer cells. The experimental framework detailed in this guide offers a validated pathway for researchers to investigate and confirm these mechanisms of action, paving the way for the clinical translation of this promising class of molecules.

References

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 28(15), 5849. [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

ijrpr. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. International Journal of Research and Publication and Reviews. [Link]

-

López-Lázaro, M. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 23(4), 747-753. [Link]

-

Gocer, H., et al. (2020). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 20(15), 1845-1853. [Link]

-

Carradori, S., & D'Ascenzio, M. (2019). Oxazole-Based Compounds As Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 19(1), 21-31. [Link]

-

Gabr, M. T., et al. (2020). Molecular mechanism of action of oxazolinoanthracyclines in cells derived from human solid tumors. Part 2. Anticancer Research, 40(1), 169-179. [Link]

-

Rajan, R., & Kumar, D. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 6(1), 1-6. [Link]

-

López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(21), 2536-2542. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC. [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

-

Bentham Science. (2025). Does the Oxazolidinone Derivatives Constitute a Functional Approach for Cancer Therapy? Ingenta Connect. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PMC. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871. [Link]

-

Jabłońska-Trypuć, A., et al. (2018). Novel oxazolinoanthracyclines as tumor cell growth inhibitors-Contribution of autophagy and apoptosis in solid tumor cells death. Redox Biology, 19, 212-226. [Link]

-

Sahin, E., et al. (2021). Development of imidazolone based angiotensin II receptor type I inhibitor small molecule as a chemotherapeutic agent for cell cycle inhibition. Journal of Receptors and Signal Transduction, 41(4), 369-379. [Link]

-

Zhou, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives Bearing a 1,2,3-Triazole Moiety. Journal of Molecular Structure. [Link]

-

Boirivant, M., et al. (1998). Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4. The Journal of Experimental Medicine, 188(10), 1929-1939. [Link]

-

Pherali, T., et al. (2020). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. International Journal of Molecular Sciences, 21(23), 9147. [Link]

-

Wang, J., et al. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers in Pharmacology, 9, 622. [Link]

-

Al-Warhi, T., et al. (2020). Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. Medical Science Monitor, 26, e921516. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 6. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activity Screening of Novel Oxazolone Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Potential of the Oxazolone Scaffold

The oxazolone core, a five-membered heterocyclic motif, has been a subject of intense scientific scrutiny for over a century. First synthesized in the late 1800s, these compounds, also known as azlactones, have transitioned from being mere synthetic intermediates to a privileged scaffold in medicinal chemistry.[1] Their versatile reactivity and ability to be readily functionalized at various positions have led to the generation of vast chemical libraries with a broad spectrum of biological activities.[1][2] Oxazolone derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, making them a compelling starting point for modern drug discovery programs.[1]

This technical guide provides a comprehensive framework for the biological activity screening of novel oxazolone compounds. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental design, offering field-proven insights to empower researchers in their quest for therapeutic innovation. We will explore a rational, tiered approach to screening, from initial cytotoxicity assessments to targeted enzyme inhibition and elucidation of underlying molecular mechanisms.

Chapter 1: Foundational Screening: Assessing Cytotoxicity

A critical first step in evaluating any novel compound library is to determine the inherent cytotoxicity of its members. This foundational screen serves a dual purpose: it identifies compounds with potent, non-specific toxicity that are unsuitable for further development, and it establishes a therapeutic window for compounds exhibiting desirable biological activities. Two of the most widely adopted and robust methods for assessing cell viability are the MTT and XTT assays.

The Principle of Tetrazolium Salt Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that rely on the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of a colored formazan product. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.

The primary distinction between the two assays lies in the solubility of the formazan product. The MTT formazan is insoluble and requires a solubilization step (typically with DMSO or an acidic isopropanol solution) prior to measurement. In contrast, the XTT formazan is water-soluble, streamlining the protocol by eliminating the need for this additional step.

Experimental Workflow: A Visual Guide

The following diagram illustrates the generalized workflow for conducting MTT/XTT cytotoxicity assays.

Caption: A generalized workflow for MTT/XTT cytotoxicity screening.

Detailed Protocols

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazolone compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Data Interpretation and Presentation

The results of the cytotoxicity screen should be presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher cytotoxicity.

| Compound ID | Target Cell Line | Exposure Time (h) | IC50 (µM) |

| OXA-001 | MCF-7 (Breast Cancer) | 48 | 15.2 |

| OXA-002 | A549 (Lung Cancer) | 48 | > 100 |

| OXA-003 | HCT116 (Colon Cancer) | 48 | 8.7 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.5 |

Table 1: Example Cytotoxicity Data for Novel Oxazolone Compounds

Chapter 2: Screening for Antimicrobial Activity

Given the historical and ongoing interest in oxazolones as antimicrobial agents, a thorough evaluation of their activity against a panel of clinically relevant bacteria and fungi is a crucial component of the screening cascade.[1][2]

Methodologies for Antimicrobial Susceptibility Testing (AST)

The two primary methods for determining the antimicrobial susceptibility of novel compounds are the broth microdilution method and the disk diffusion assay.

-

Broth Microdilution: This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well plate, followed by the addition of a standardized inoculum of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined.

-

Disk Diffusion (Kirby-Bauer) Assay: This is a qualitative or semi-quantitative method where paper disks impregnated with a known concentration of the test compound are placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of each oxazolone compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation

The antimicrobial activity of the oxazolone compounds should be reported as MIC values in µg/mL or µM.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| OXA-001 | 8 | > 64 | 16 |

| OXA-002 | 32 | > 64 | > 64 |

| OXA-003 | 4 | 16 | 8 |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |

| Fluconazole (Control) | N/A | N/A | 1 |

Table 2: Example Antimicrobial Activity Data for Novel Oxazolone Compounds

Chapter 3: Probing Anti-Inflammatory Potential

A significant number of oxazolone derivatives have been reported to possess anti-inflammatory properties.[1] A targeted screening approach to evaluate their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), is therefore a logical progression.

The Role of COX and LOX in Inflammation

COX and LOX are the primary enzymes involved in the metabolism of arachidonic acid into pro-inflammatory mediators. COX enzymes (COX-1 and COX-2) catalyze the synthesis of prostaglandins and thromboxanes, while LOX enzymes (e.g., 5-LOX) are responsible for the production of leukotrienes. Inhibition of these enzymes is a well-established strategy for the treatment of inflammatory conditions.

In Vitro COX/LOX Inhibition Assays

Commercially available enzyme inhibition assay kits provide a convenient and reliable method for screening compounds for their COX and LOX inhibitory activity. These assays typically measure the enzymatic conversion of a substrate to a product, and the inhibitory effect of a test compound is determined by the reduction in product formation.

Experimental Workflow: COX/LOX Inhibition Screening

Caption: Workflow for in vitro COX/LOX enzyme inhibition screening.

Data Analysis and Presentation

The anti-inflammatory activity of the oxazolone compounds is expressed as IC50 values for the inhibition of each enzyme. A selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, can be used to assess the compound's preference for inhibiting the inducible COX-2 isoform, which is often desirable for reducing gastrointestinal side effects.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |

| OXA-001 | 25.6 | 5.2 | 4.9 | 18.3 |

| OXA-002 | > 100 | > 100 | - | > 100 |

| OXA-003 | 12.1 | 0.8 | 15.1 | 9.5 |

| Celecoxib (Control) | 15 | 0.05 | 300 | > 100 |

Table 3: Example Anti-Inflammatory Activity Data for Novel Oxazolone Compounds

Chapter 4: Delving Deeper: Mechanism of Action and Target Identification

For lead compounds that exhibit promising activity in the initial screens, elucidating their mechanism of action is the next critical step. This involves identifying the specific molecular targets and signaling pathways that are modulated by the compounds.

Common Molecular Targets of Oxazolone Derivatives

Beyond COX and LOX, oxazolone derivatives have been shown to interact with a variety of other protein targets, including:

-

Protein Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Oxazolone-based compounds have been investigated as inhibitors of tyrosine kinases and other protein kinases.

-

STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. An oxazole-based small-molecule STAT3 inhibitor, S3I-M2001, has been shown to disrupt active STAT3:STAT3 dimers and induce antitumor effects.[3]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a central regulator of inflammation and immunity. Some studies have shown that the anti-inflammatory effects of certain compounds in oxazolone-induced colitis models are associated with the inhibition of the NF-κB pathway.[4]

Investigating Signaling Pathways

The following diagram depicts a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory drug discovery.

Caption: A simplified diagram of the NF-κB signaling pathway.

Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be employed to investigate the effect of oxazolone compounds on these pathways. For example, a decrease in the phosphorylation of IκB or a reduction in the expression of NF-κB target genes would suggest that a compound is acting as an inhibitor of this pathway.

Molecular Docking and QSAR Studies

Computational approaches like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the potential binding modes and structure-activity relationships of oxazolone derivatives. Molecular docking can predict how a compound might interact with the active site of a target protein, while QSAR can identify the physicochemical properties that are important for biological activity. This information can guide the rational design and optimization of more potent and selective analogs.

Conclusion: A Roadmap for Discovery

The biological activity screening of novel oxazolone compounds is a multifaceted process that requires a systematic and logical approach. By starting with broad cytotoxicity profiling and progressively narrowing the focus to specific biological activities and molecular targets, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro assays, cellular mechanism-of-action studies, and in silico modeling provides a powerful toolkit for unlocking the full therapeutic potential of the versatile oxazolone scaffold. This guide has provided a framework and detailed methodologies to support these endeavors, with the ultimate goal of accelerating the discovery of new and effective medicines.

References

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Siddiquee, K., et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. ACS Chemical Biology. [Link]

-

MTT Assay Protocol. (n.d.). Roche. [Link]

-

Tetramethylpyrazine improves oxazolone-induced colitis by inhibiting the NF-κB pathway. (2014). International Immunopharmacology. [Link]

-

Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2021). Molecules. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Polymers. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Current Protocols in Pharmacology. [Link]

-

Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (2010). Journal of Lipid Research. [Link]

-

Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents. (2025). Asian Journal of Pharmaceutics. [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). Pharmaceuticals. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Alex Sidorenko. [Link]

-

Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetramethylpyrazine improves oxazolone-induced colitis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazolone Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Abstract

The oxazolone core, specifically the 5(4H)-oxazolone isomer, represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has positioned oxazolone derivatives as promising candidates in the development of novel therapeutics for a range of diseases, including inflammatory disorders, cancers, and microbial infections. Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of potent and selective drug candidates. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of oxazolone derivatives. We will delve into the key synthetic methodologies, analyze SAR data across various biological targets, present detailed experimental protocols for both synthesis and biological evaluation, and visualize the underlying mechanistic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the oxazolone scaffold.

Introduction: The Versatility of the Oxazolone Core

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.[1] Among the five possible isomers, the 5(4H)-oxazolone structure is the most extensively studied due to its synthetic accessibility and broad pharmacological profile.[2] The reactivity of the oxazolone ring, particularly at the C-2 and C-4 positions, allows for a wide array of chemical modifications, making it an ideal template for combinatorial chemistry and lead optimization in drug discovery programs.[3]

The biological activities attributed to oxazolone derivatives are diverse, ranging from anti-inflammatory and anticancer to antimicrobial and enzyme inhibition.[2] This functional plasticity stems from the ability of substituents at key positions to modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. Furthermore, the oxazolone moiety itself is a well-established hapten used in immunology to induce delayed-type hypersensitivity, providing a robust model for studying inflammatory processes.[4] This dual role as both a therapeutic scaffold and an immunological tool underscores its significance in biomedical research.

This guide will systematically dissect the SAR of oxazolones by focusing on several key therapeutic areas where they have shown significant promise. We will explore how specific structural modifications influence their potency and selectivity, providing a framework for the rational design of next-generation oxazolone-based drugs.

Synthetic Strategies: Building the Oxazolone Library

The foundation of any successful SAR study lies in the efficient synthesis of a diverse library of analogues. The Erlenmeyer-Plöchl reaction stands as the most prominent and historically significant method for the synthesis of 4-substituted-5(4H)-oxazolones.[5]

The Erlenmeyer-Plöchl Reaction: A Cornerstone of Oxazolone Synthesis

This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate.[5] The acetic anhydride serves as both a cyclizing and dehydrating agent. The reaction proceeds through the formation of a 2-phenyl-5(4H)-oxazolone intermediate, which then undergoes a Perkin-type condensation with the carbonyl compound.[5]

Detailed Experimental Protocol: Classical Erlenmeyer-Plöchl Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-substituted-2-phenyl-5(4H)-oxazolones.

Materials:

-

Aromatic aldehyde (0.04 mol)

-

Hippuric acid (0.01 mol)

-

Anhydrous sodium acetate (0.01 mol)

-

Acetic anhydride (0.04 mol)

-

500 mL conical flask

-

Electric hot plate

-

Water bath

-

Ethanol

-

Ice-cold water

-

Filtration apparatus

-

Recrystallization solvent (e.g., benzene or ethanol)

Procedure:

-

Reactant Mixture Preparation: In a 500 mL conical flask, combine the aromatic aldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride.[1]

-

Initial Heating: Heat the mixture on an electric hot plate with continuous shaking until the solid mixture completely liquefies.[1]

-

Refluxing: Transfer the flask to a water bath and heat for an additional 1 to 2 hours to drive the reaction to completion.[1]

-

Isolation of Crude Product: After cooling the reaction mixture, add a few drops of ethanol. Pour the mixture into ice-cold water to precipitate the crude oxazolone product.[1]

-

Purification: Collect the crude solid via filtration. Purify the product by recrystallization from a suitable solvent to obtain the final oxazolone derivative.[1]

-

Characterization: Confirm the structure and assess the purity of the final compound using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of oxazolone derivatives is critically dependent on the nature and position of substituents on the core scaffold. The C-2 and C-4 positions are particularly crucial for modulating pharmacological effects.[3]